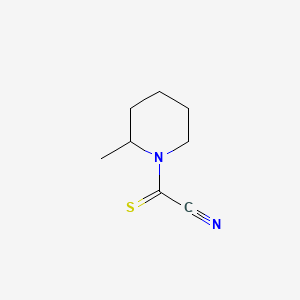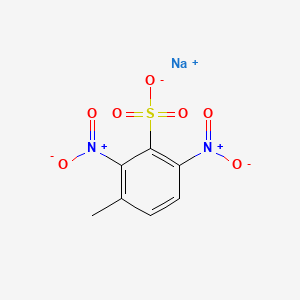
2,4-Dinitrotoluene-3-sulfonic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrotoluene-3-sulfonic acid sodium salt is a chemical compound with the molecular formula C₇H₅N₂NaO₇S and a molecular weight of 284.18 g/mol . It is a derivative of 2,4-dinitrotoluene, which is a nitroaromatic compound widely used in the production of explosives, dyes, and rubber . This compound is known for its hazardous nature and potential to induce genetic mutations in humans, fish, and microorganisms .
準備方法
The synthesis of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt typically involves the nitration of toluene followed by sulfonation. One common method involves warming 2,4-dinitrochlorobenzene with aqueous sodium sulfite, resulting in an 80% yield of the sodium salt of 2,4-Dinitrobenzenesulfonic Acid . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2,4-Dinitrotoluene-3-sulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be degraded using the three-dimensional electro-Fenton (3D/EF) process with magnetic activated carbon particle electrodes (GAC/Fe₃O₄) . This process involves the use of Fe₃O₄ nanoparticles created through chemical co-precipitation and electrochemically deposited PbO₂ layers on graphite sheets. The major products formed from these reactions include various oxidized and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Dinitrotoluene-3-sulfonic acid sodium salt has several scientific research applications. It is used as an analytical standard for TNT metabolites . Additionally, it is employed in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives . Its hazardous nature also makes it a subject of environmental studies, particularly in the context of wastewater treatment and biodegradability enhancement .
作用機序
The mechanism of action of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt involves its interaction with various molecular targets and pathways. In the context of environmental degradation, the 3D/EF process enhances the biodegradability of the compound by increasing the average oxidation state (AOS) and carbon oxidation state (COS) while decreasing the COD/TOC ratio . This indicates the effectiveness of the process in breaking down the compound into less harmful substances.
類似化合物との比較
2,4-Dinitrotoluene-3-sulfonic acid sodium salt can be compared with other similar compounds such as 2,4-Dinitrobenzenesulfonic acid and 3-Methyl-2,6-dinitrobenzenesulfonic acid . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use as an analytical standard for TNT metabolites and its role in environmental studies.
特性
分子式 |
C7H5N2NaO7S |
|---|---|
分子量 |
284.18 g/mol |
IUPAC名 |
sodium;3-methyl-2,6-dinitrobenzenesulfonate |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1 |
InChIキー |
ISRXGTNZAWRDJB-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


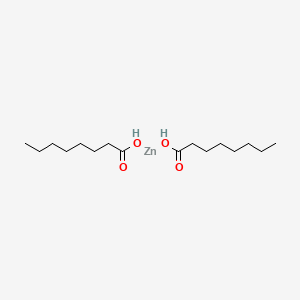
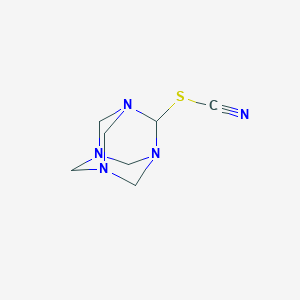
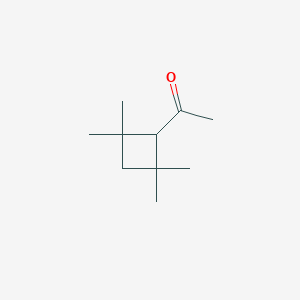
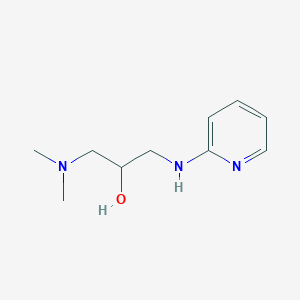
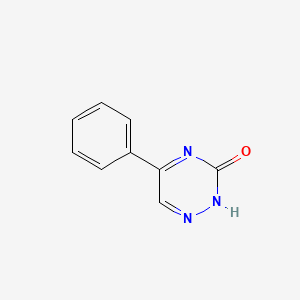
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
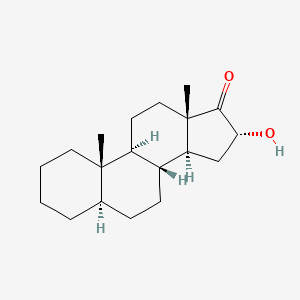
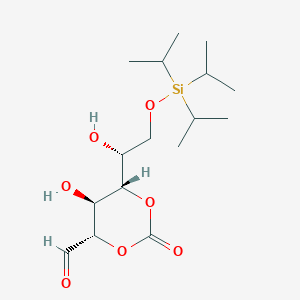

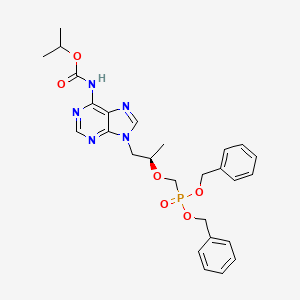

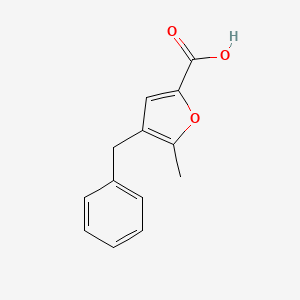
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
